![molecular formula C19H14N2S B14376462 2,4-Diphenyl-3H-thieno[3,4-b][1,4]diazepine CAS No. 90070-22-7](/img/structure/B14376462.png)
2,4-Diphenyl-3H-thieno[3,4-b][1,4]diazepine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Diphenyl-3H-thieno[3,4-b][1,4]diazepine is a heterocyclic compound that belongs to the class of thienodiazepines. This compound is characterized by a fused ring system consisting of a thiophene ring and a diazepine ring, with two phenyl groups attached at the 2 and 4 positions. Thienodiazepines are known for their diverse biological activities and potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Diphenyl-3H-thieno[3,4-b][1,4]diazepine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenes with α,β-unsaturated carbonyl compounds, followed by cyclization to form the thieno[3,4-b][1,4]diazepine core. The reaction conditions often include the use of catalysts such as basic alumina and microwave irradiation to enhance the reaction efficiency and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can further improve the efficiency of the production process.
化学反応の分析
Types of Reactions
2,4-Diphenyl-3H-thieno[3,4-b][1,4]diazepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted thienodiazepines.
科学的研究の応用
2,4-Diphenyl-3H-thieno[3,4-b][1,4]diazepine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the development of new materials with specific electronic and optical properties.
作用機序
The mechanism of action of 2,4-Diphenyl-3H-thieno[3,4-b][1,4]diazepine involves its interaction with specific molecular targets and pathways. The compound is known to bind to GABA receptors, enhancing the inhibitory effects of GABA neurotransmission. This leads to its sedative, anxiolytic, and anticonvulsant effects. Additionally, the compound may interact with other molecular targets, contributing to its diverse biological activities .
類似化合物との比較
Similar Compounds
- 2-Methyl-2,4-diphenyl-2,3-dihydro-1H-1,5-benzodiazepine
- 4-Ethyl-1H-benzo[b][1,4]diazepin-2(3H)-one
- Deschloroetizolam
Uniqueness
2,4-Diphenyl-3H-thieno[3,4-b][1,4]diazepine is unique due to its fused thiophene-diazepine ring system, which imparts distinct electronic and steric properties. This structural feature differentiates it from other benzodiazepines and thienodiazepines, leading to unique biological activities and potential therapeutic applications .
特性
CAS番号 |
90070-22-7 |
|---|---|
分子式 |
C19H14N2S |
分子量 |
302.4 g/mol |
IUPAC名 |
2,4-diphenyl-3H-thieno[3,4-b][1,4]diazepine |
InChI |
InChI=1S/C19H14N2S/c1-3-7-14(8-4-1)16-11-17(15-9-5-2-6-10-15)21-19-13-22-12-18(19)20-16/h1-10,12-13H,11H2 |
InChIキー |
KAHSXPYWUQCBBS-UHFFFAOYSA-N |
正規SMILES |
C1C(=NC2=CSC=C2N=C1C3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





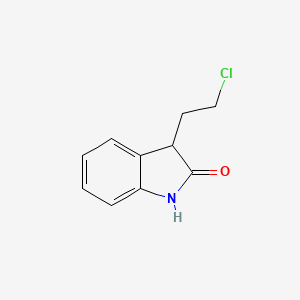

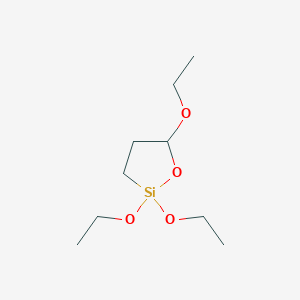
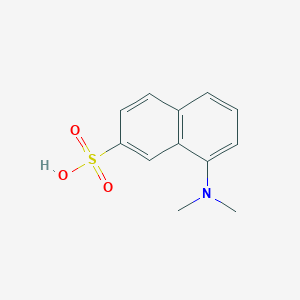
![Bis[3-(trimethoxysilyl)propyl] oxirane-2,3-dicarboxylate](/img/structure/B14376441.png)
![Methyl {3-[(pyridin-3-yl)oxy]propoxy}acetate](/img/structure/B14376445.png)
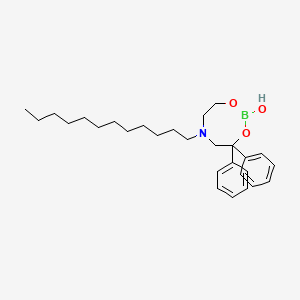
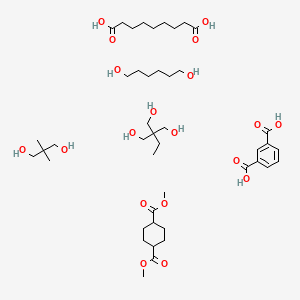
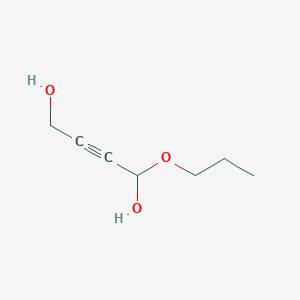
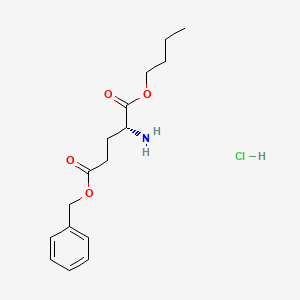
![N-[(2S)-2-(Methoxymethyl)pyrrolidin-1-yl]-2-phenylethan-1-imine](/img/structure/B14376473.png)
